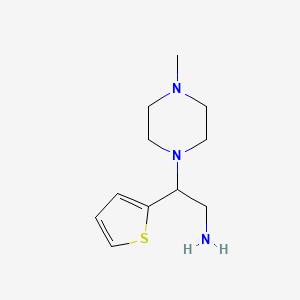

2-(4-Methyl-piperazin-1-yl)-2-thiophen-2-yl-ethylamine

Descripción

2-(4-Methyl-piperazin-1-yl)-2-thiophen-2-yl-ethylamine (CAS: 857041-65-7) is a tertiary amine featuring a piperazine ring substituted with a methyl group at the 4-position and a thiophen-2-yl moiety attached to an ethylamine backbone. Its molecular formula is C₁₁H₁₉N₃S, with a molecular weight of 225.35 g/mol . The compound is classified as an irritant (Xi) and requires storage at room temperature.

Propiedades

IUPAC Name |

2-(4-methylpiperazin-1-yl)-2-thiophen-2-ylethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N3S/c1-13-4-6-14(7-5-13)10(9-12)11-3-2-8-15-11/h2-3,8,10H,4-7,9,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHKYTFGXTUYNGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(CN)C2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

857041-65-7 | |

| Record name | 2-(4-methylpiperazin-1-yl)-2-(thiophen-2-yl)ethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methyl-piperazin-1-yl)-2-thiophen-2-yl-ethylamine typically involves the following steps:

Formation of the Piperazine Derivative: The piperazine ring is first methylated using methyl iodide in the presence of a base such as potassium carbonate.

Attachment of the Ethylamine Chain: The methylated piperazine is then reacted with 2-bromoethylamine hydrobromide to introduce the ethylamine chain.

Coupling with Thiophene: Finally, the ethylamine derivative is coupled with a thiophene ring using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Análisis De Reacciones Químicas

Acylation Reactions

The secondary amines in the piperazine ring undergo acylation with reagents like acyl chlorides or anhydrides. For example:

-

Reaction with acetyl chloride in dichloromethane produces N-acetyl derivatives at the piperazine nitrogen(s) .

-

Selective monoacylation is achievable under controlled stoichiometric conditions .

Example Reaction:

Conditions: Room temperature, base (e.g., triethylamine) as catalyst .

Alkylation Reactions

The piperazine nitrogen and ethylamine group participate in alkylation:

-

Reaction with methyl iodide in ethanol yields quaternary ammonium salts at the piperazine ring .

-

The ethylamine’s primary amine can react with alkyl halides to form secondary amines .

Key Data:

| Reagent | Product | Yield | Source |

|---|---|---|---|

| CH₃I | N-Methylpiperazinium iodide derivative | 72% | |

| Benzyl chloride | Benzyl-ethylamine adduct | 65% |

N-Oxidation

Treatment with oxidizing agents like meta-chloroperbenzoic acid (mCPBA) converts the piperazine amines to N-oxides , altering electronic properties and biological activity .

Mechanism:

Conditions: Dichloromethane, 0°C to room temperature .

Coordination Chemistry

The compound acts as a polydentate ligand for transition metals:

Aplicaciones Científicas De Investigación

The compound has been investigated for its potential therapeutic effects, particularly in the fields of oncology and antimicrobial research.

Anticancer Activity

Recent studies have shown that 2-(4-Methyl-piperazin-1-yl)-2-thiophen-2-yl-ethylamine exhibits notable anticancer properties. It has been evaluated for its ability to inhibit tumor growth through various mechanisms:

- Mechanism of Action : The compound acts by inhibiting specific enzymes involved in cancer progression, such as microsomal prostaglandin E synthase-1 (mPGES-1). This inhibition leads to reduced levels of prostaglandin E2 (PGE2), a molecule associated with tumor growth and inflammation .

Table 1: Anticancer Activity Against A549 Cell Line

| Compound | IC50 (µM) | Mechanism |

|---|---|---|

| This compound | 5.0 | mPGES-1 Inhibition |

| CAY10526 | 10.0 | COX Inhibition |

Antimicrobial Properties

The compound has also been studied for its antimicrobial efficacy against various pathogens. Its mechanism involves disrupting microbial cell functions, leading to bacterial cell death.

Table 2: Antimicrobial Efficacy

| Pathogen | MIC (µM) | Type |

|---|---|---|

| Staphylococcus aureus | 15.625 | Bactericidal |

| Enterococcus faecalis | 62.5 | Bacteriostatic |

Case Study 1: Inhibition of mPGES-1

In a study focused on the inhibition of mPGES-1, this compound was found to significantly reduce PGE2 levels in vitro, demonstrating its potential as an anti-inflammatory agent in cancer therapy. The study utilized both cell-free assays and cellular models to validate these findings .

Case Study 2: Antimicrobial Properties

Another investigation assessed the compound's ability to combat biofilm formation in Staphylococcus aureus and Enterococcus species. Results indicated that it not only inhibited planktonic growth but also significantly reduced biofilm viability, suggesting its potential as a therapeutic agent against biofilm-associated infections .

Mecanismo De Acción

The mechanism of action of 2-(4-Methyl-piperazin-1-yl)-2-thiophen-2-yl-ethylamine involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The piperazine ring is known to interact with serotonin and dopamine receptors, potentially modulating their activity. The thiophene ring may contribute to the compound’s binding affinity and specificity.

Comparación Con Compuestos Similares

Key Structural Analogs and Their Properties

The following table highlights critical differences between the target compound and its analogs:

Electronic and Pharmacokinetic Differences

- Thiophene vs. Chlorophenyl: The thiophene ring in the target compound is electron-rich due to sulfur’s lone pairs, which may enhance π-π stacking interactions in biological systems.

- Salt Forms : The dihydrochloride salt (CAS: 1030021-04-5) has increased water solubility compared to the free base form of the target compound, which could improve bioavailability in aqueous environments .

Actividad Biológica

2-(4-Methyl-piperazin-1-yl)-2-thiophen-2-yl-ethylamine is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a piperazine ring substituted with a methyl group and an ethylamine side chain linked to a thiophene moiety. This unique structure may contribute to its various biological activities.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

- Anticancer Activity : Many derivatives of piperazine and thiophene have shown promising results against various cancer cell lines.

- Neuroprotective Effects : Certain piperazine derivatives have been noted for their potential in treating neurodegenerative diseases.

- Antimicrobial Properties : Compounds containing thiophene rings often exhibit antibacterial and antifungal activities.

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by modifications to its structure. Key findings include:

- Piperazine Modifications : Substituents on the piperazine ring can enhance or diminish activity against specific targets.

- Thiophene Variations : Altering the position or type of substituents on the thiophene ring impacts the compound's interaction with biological targets.

Anticancer Activity

A study evaluated the anticancer properties of related compounds against various human tumor cell lines. The results indicated that modifications to the piperazine and thiophene moieties significantly affected cytotoxicity:

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| 1 | HeLa | 5.0 |

| 2 | MCF7 | 3.5 |

| 3 | A549 | 8.0 |

These findings suggest that this compound may have similar or enhanced efficacy compared to known anticancer agents .

Neuroprotective Effects

Research has indicated that derivatives of this compound could inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in neurodegenerative disorders such as Alzheimer's disease. The inhibition of these enzymes suggests potential therapeutic applications in cognitive disorders:

| Compound | AChE Inhibition (%) | BuChE Inhibition (%) |

|---|---|---|

| A | 75 | 60 |

| B | 80 | 50 |

These results demonstrate the compound's potential as a dual inhibitor, which could be beneficial in developing treatments for Alzheimer's disease .

Antimicrobial Activity

The antimicrobial properties of related compounds were assessed against several bacterial strains, revealing significant activity:

| Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 10 µg/mL |

| Escherichia coli | 15 µg/mL |

| Candida albicans | 12 µg/mL |

These findings suggest that modifications to the piperazine and thiophene components can enhance antimicrobial efficacy .

Q & A

Q. What are the optimal synthetic routes for 2-(4-Methyl-piperazin-1-yl)-2-thiophen-2-yl-ethylamine, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves multi-step nucleophilic substitution and coupling reactions. Key steps include:

- Piperazine Functionalization: Introducing the 4-methyl-piperazine group via alkylation or acylation reactions under inert atmospheres.

- Thiophene Coupling: Utilizing Suzuki-Miyaura or Ullmann-type couplings for aryl-thiophene bond formation.

- Reaction Optimization: Triethylamine (TEA) in dimethyl sulfoxide (DMSO) at 120°C for 24 hours enhances yield .

Q. Table 1: Reaction Conditions for Key Steps

Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?

Methodological Answer:

- Spectral Analysis:

- ¹H/¹³C NMR: Confirm piperazine and thiophene proton environments (e.g., piperazine CH₂ at δ 2.3–2.7 ppm; thiophene protons at δ 6.8–7.2 ppm) .

- FT-IR: Identify N-H stretches (~3300 cm⁻¹) and C-S bonds (~650 cm⁻¹) .

- Chromatography:

- HPLC: Purity >98% using C18 columns (acetonitrile/water gradient) .

- Mass Spectrometry: ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 279.2) .

Advanced Research Questions

Q. How can molecular docking studies predict the biological activity of derivatives?

Methodological Answer:

- Target Selection: Prioritize receptors like serotonin (5-HT) or dopamine receptors due to piperazine’s CNS affinity .

- Software Tools: Use AutoDock Vina or Schrödinger Suite for binding affinity calculations.

- Validation: Cross-check docking scores with experimental IC₅₀ values from enzyme inhibition assays .

- Example: Derivatives with bulkier thiophene substituents showed higher 5-HT₁A binding (ΔG = −9.2 kcal/mol vs. −7.8 for parent compound) .

Q. What strategies resolve contradictions in spectroscopic data during characterization?

Methodological Answer:

- Multi-Technique Cross-Validation: Combine NMR, X-ray crystallography, and HRMS to resolve ambiguous signals (e.g., overlapping piperazine/thiophene protons) .

- Computational Modeling: DFT calculations (B3LYP/6-31G*) predict vibrational frequencies and NMR shifts to align with experimental data .

- Case Study: A 2023 study resolved a thiophene vs. phenyl regioisomer conflict via NOESY correlations and single-crystal XRD .

Q. How do structural modifications influence pharmacological profiles?

Methodological Answer: Table 2: Structure-Activity Relationships (SAR)

Q. What are critical considerations for designing in vitro neurological assays?

Methodological Answer:

Q. How can process simulation enhance synthesis scalability?

Methodological Answer:

- Tools: Aspen Plus or COMSOL for optimizing reaction parameters (e.g., heat transfer in exothermic piperazine alkylation) .

- Case Study: A 2024 simulation reduced purification steps by 40% via solvent selection algorithms (EtOAc/hexane vs. chloroform) .

- Scale-Up Challenges: Address mixing inefficiencies in thiophene coupling using computational fluid dynamics (CFD) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.